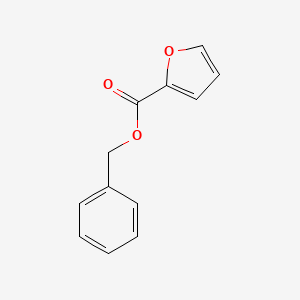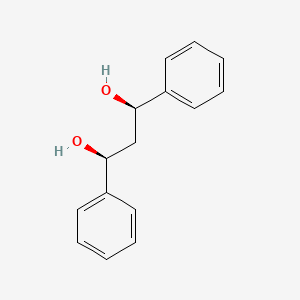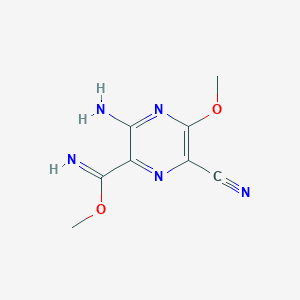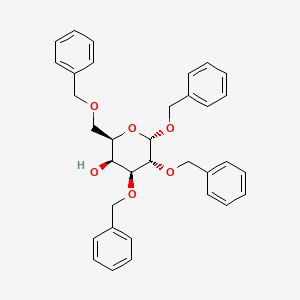
5-(1,2-DITHIOLAN-3-YL)PENTAN-1-OL
概要
説明
5-(1,2-DITHIOLAN-3-YL)PENTAN-1-OL: is an organic compound with the molecular formula C8H16OS2 . It is characterized by the presence of a dithiolane ring, which is a five-membered ring containing two sulfur atoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,2-DITHIOLAN-3-YL)PENTAN-1-OL typically involves the reaction of 1,2-dithiolane with a suitable alcohol under basic conditions. One common method is the reaction of 1,2-dithiolane with 1-bromopentanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions:
Oxidation: 5-(1,2-DITHIOLAN-3-YL)PENTAN-1-OL can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives. .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced sulfur compounds
Substitution: Halogenated derivatives, other functionalized compounds
科学的研究の応用
Chemistry: 5-(1,2-DITHIOLAN-3-YL)PENTAN-1-OL is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for the synthesis of complex molecules .
Biology: In biological research, this compound is studied for its potential antioxidant properties. The dithiolane ring is known to scavenge free radicals, which can help in reducing oxidative stress in biological systems .
Medicine: The compound has potential therapeutic applications due to its antioxidant properties. It is being investigated for its role in protecting cells from oxidative damage, which is implicated in various diseases such as neurodegenerative disorders and cardiovascular diseases .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of other valuable compounds. Its reactivity and stability make it suitable for use in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
作用機序
The mechanism of action of 5-(1,2-DITHIOLAN-3-YL)PENTAN-1-OL is primarily attributed to its antioxidant properties. The dithiolane ring can undergo redox reactions, allowing it to scavenge free radicals and reduce oxidative stress. This compound can also regenerate other antioxidants, such as vitamins C and E, enhancing their protective effects .
Molecular Targets and Pathways:
Antioxidant Pathways: The compound interacts with reactive oxygen species (ROS) and reactive nitrogen species (RNS), neutralizing their harmful effects.
Regeneration of Antioxidants: It helps in regenerating other antioxidants, thereby maintaining the redox balance in cells.
Signal Transduction: The compound may modulate various signaling pathways involved in cellular stress responses
類似化合物との比較
Dihydrolipoic Acid: The reduced form of α-lipoic acid, dihydrolipoic acid, also exhibits strong antioxidant properties and is involved in cellular redox reactions.
Uniqueness of 5-(1,2-DITHIOLAN-3-YL)PENTAN-1-OL:
Structural Features: The presence of a pentanol chain in this compound distinguishes it from other similar compounds. This structural feature may influence its reactivity and biological activity.
Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile reagent in organic synthesis.
特性
IUPAC Name |
5-(dithiolan-3-yl)pentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16OS2/c9-6-3-1-2-4-8-5-7-10-11-8/h8-9H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQRLRSXHPJCLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459400 | |
| Record name | 1,2-Dithiolane-3-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
539-55-9 | |
| Record name | 1,2-Dithiolane-3-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-pyridin-2-yl-6-[4-[3-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]pyridine](/img/structure/B3271003.png)







